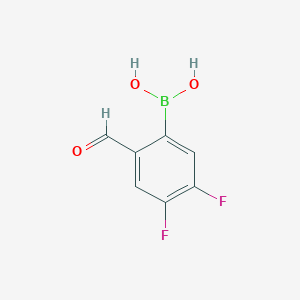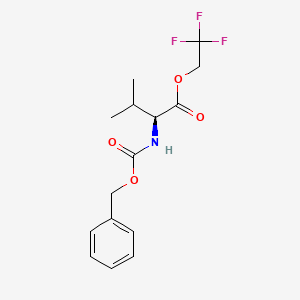
(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol
描述
(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol is an organic compound that belongs to the class of pyridines. It is characterized by the presence of a chloro group at the second position, a trifluoromethyl group at the fifth position, and a hydroxymethyl group at the third position of the pyridine ring. This compound is known for its significant chemical stability and reactivity, making it a valuable intermediate in various chemical syntheses .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol typically involves the chlorination of 3-methylpyridine to form 2-chloro-5-(trichloromethyl)pyridine, followed by fluorination to introduce the trifluoromethyl group . The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the desired product is obtained with high yield.
Industrial Production Methods
Industrial production of this compound may involve the use of 2-chloro-5-(chloromethyl)pyridine as a starting material, which is then subjected to fluorination using hydrogen fluoride or other fluorinating agents . The process is optimized to achieve high efficiency and purity, making it suitable for large-scale production.
化学反应分析
Types of Reactions
(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid, while reduction can yield the corresponding alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield 2-chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid .
科学研究应用
(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily attributed to the presence of the chloro and trifluoromethyl groups, which enhance its electrophilic properties. These groups facilitate the compound’s ability to undergo nucleophilic substitution reactions, thereby modifying biological molecules and pathways .
相似化合物的比较
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Similar in structure but lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
2-Bromo-5-(trifluoromethyl)pyridine: Contains a bromo group instead of a chloro group, which can influence its reactivity and applications.
2-Chloro-4-(trifluoromethyl)pyridine:
Uniqueness
(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol is unique due to the presence of the hydroxymethyl group, which provides additional sites for chemical modification and enhances its versatility in various applications. This structural feature distinguishes it from other similar compounds and contributes to its wide range of uses in scientific research and industry .
属性
IUPAC Name |
[2-chloro-5-(trifluoromethyl)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-6-4(3-13)1-5(2-12-6)7(9,10)11/h1-2,13H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWQFBNIOHFHFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CO)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60717763 | |
| Record name | [2-Chloro-5-(trifluoromethyl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943551-28-8 | |
| Record name | [2-Chloro-5-(trifluoromethyl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![8-Oxa-2-azaspiro[4.5]decane hydrochloride](/img/structure/B1426036.png)

![Methyl 3-[5-(2,2-dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B1426038.png)

![4,4,5,5-Tetramethyl-2-[3-(prop-2-en-1-yloxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B1426040.png)

![4-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426047.png)
